

Penao: A Second-Generation Peptide Arsenical Targeting Mitochondrial Bioenergetics

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Penao, or 4-(N-(S-penicillaminylacetyl)amino)-phenylarsonous acid, is a novel, second-generation peptide arsenical compound that has demonstrated significant potential as an anticancer therapeutic. By specifically targeting the adenine nucleotide translocase (ANT) on the inner mitochondrial membrane, **Penao** disrupts cellular bioenergetics, leading to apoptosis in malignant cells. This technical guide provides a comprehensive overview of **Penao**, including its mechanism of action, synthesis, preclinical and clinical data, and detailed experimental protocols. The information is intended for researchers, scientists, and professionals involved in drug development who are interested in the therapeutic potential of targeting cancer metabolism.

Introduction

The unique metabolic phenotype of cancer cells, characterized by a reliance on aerobic glycolysis, presents a compelling target for therapeutic intervention. Mitochondria, as the central hub of cellular metabolism, play a pivotal role in this altered metabolic state. **Penao** is a rationally designed peptide arsenical that exploits this metabolic vulnerability. As a second-generation compound, it builds upon the experience of earlier arsenicals, offering a potentially improved therapeutic index. This document will delve into the core scientific and technical aspects of **Penao**, providing a detailed resource for the scientific community.



Mechanism of Action

Penao's primary molecular target is the adenine nucleotide translocase (ANT), an integral protein of the inner mitochondrial membrane responsible for the exchange of adenosine diphosphate (ADP) and adenosine triphosphate (ATP) between the mitochondrial matrix and the cytoplasm.

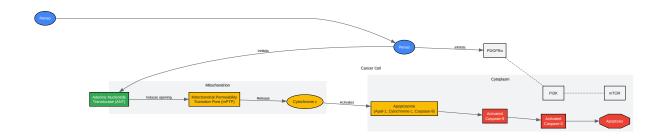
The trivalent arsenical moiety of **Penao** forms a covalent bond with two specific cysteine residues, Cys57 and Cys257, on the ANT protein. This cross-linking event inactivates the translocase, leading to a cascade of downstream effects:

- Inhibition of Oxidative Phosphorylation: The disruption of ADP/ATP exchange cripples the cell's primary energy production machinery.
- Induction of Mitochondrial Permeability Transition (MPT): Inactivation of ANT is a potent trigger for the opening of the mitochondrial permeability transition pore (mPTP), leading to the dissipation of the mitochondrial membrane potential.
- Release of Pro-Apoptotic Factors: The opening of the mPTP allows for the release of cytochrome c and other pro-apoptotic molecules from the intermembrane space into the cytoplasm.
- Caspase Activation and Apoptosis: Cytosolic cytochrome c initiates the formation of the apoptosome and the activation of the caspase cascade, culminating in programmed cell death.

Furthermore, preclinical studies have indicated that **Penao**'s mechanism of action may also involve the inhibition of the PDGFRα/PI3K/mTOR signaling pathway, a critical regulator of cell growth and survival.

Signaling Pathway Diagram





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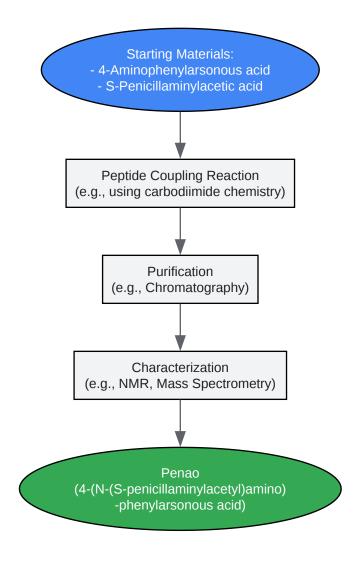
Caption: **Penao**'s mechanism of action targeting mitochondrial ANT and the PI3K/mTOR pathway.

Synthesis and Structure

The chemical name for **Penao** is 4-(N-(S-penicillaminylacetyl)amino)-phenylarsonous acid. Its synthesis involves the formation of an amide bond between the acetyl group of S-penicillaminylacetic acid and the amino group of 4-aminophenylarsonous acid. While a detailed, publicly available, step-by-step synthesis protocol is not available, the general principles of peptide-arsenical conjugation would apply. This typically involves standard peptide coupling chemistry.

Synthesis Workflow





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Caption: Generalized workflow for the synthesis of **Penao**.

Preclinical Data

Penao has undergone extensive preclinical evaluation in a variety of cancer models, demonstrating potent anti-proliferative and pro-apoptotic activity.

In Vitro Efficacy

The half-maximal inhibitory concentration (IC50) of **Penao** has been determined in a range of cancer cell lines.



Cell Line	Cancer Type	IC50 (μM)	Citation
U87	Glioblastoma	0.3 - 4.5	
U251	Glioblastoma	0.3 - 4.5	_
SF295	Glioblastoma	0.3 - 4.5	-
A172	Glioblastoma	0.3 - 4.5	-
T98G	Glioblastoma	0.3 - 4.5	-
HSJD-DIPG007	Diffuse Intrinsic Pontine Glioma	~3	-

In Vivo Efficacy

In vivo studies using xenograft models have corroborated the in vitro findings, showing significant tumor growth inhibition.

Animal Model	Cancer Type	Dosing Regimen	Outcome	Citation
Nude Mice	Glioblastoma (subcutaneous xenograft)	3 mg/kg/day	Significant inhibition of tumor size (7 partial and 3 complete responses)	

Pharmacokinetics

Preclinical pharmacokinetic studies have provided insights into the absorption, distribution, metabolism, and excretion (ADME) profile of **Penao**.



Parameter	Value	Animal Model	Citation
Bioavailability	Readily crosses the blood-brain barrier	Mice	
Distribution	Accumulates specifically in tumor tissue	Mice	-

Clinical Data

A Phase I clinical trial of **Penao** has been completed in patients with advanced solid tumors.

Phase I Trial Summary

Parameter	Details	Citation
Trial Design	Open-label, dose-escalation study	
Patient Population	26 patients with advanced solid tumors	
Dosing	Continuous intravenous infusion, starting at 2 mg/m²/day	_
Maximum Tolerated Dose (MTD)	Not reached; highest dose tested was 9 mg/m²/day	_
Dose-Limiting Toxicity (DLT)	Fatigue (observed in one patient at the highest dose)	_
Efficacy	No objective responses, but two patients had stable disease for up to 7 months	_
Pharmacokinetics	Long half-life of 9-19 days	_

The unexpectedly long half-life led to the discontinuation of the continuous infusion schedule. Future clinical development will likely explore intermittent dosing schedules.



Experimental Protocols

The following are generalized protocols for key experiments used in the evaluation of **Penao**. Specific parameters may require optimization for different cell lines or experimental systems.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard procedure for determining the IC50 of **Penao** using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Materials:

- Cancer cell line of interest
- · Complete cell culture medium
- Penao (dissolved in a suitable solvent, e.g., DMSO)
- MTT solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
- 96-well microplates
- Microplate reader

Procedure:

- Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
- Compound Treatment: Prepare serial dilutions of Penao in complete culture medium and add to the wells. Include vehicle-only controls.
- Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.
- MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.



- Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Experimental Workflow: In Vitro Cytotoxicity

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